molecular formula C15H20N4O3S B7784800 ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate

ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate

Cat. No.: B7784800
M. Wt: 336.4 g/mol
InChI Key: HDEQOMQJTWLYES-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate is a complex organic compound that features a unique combination of imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoate
  • Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]pentanoate

Uniqueness

Ethyl 4-[3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate is unique due to its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[3-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-3-22-11(20)6-4-5-10-13(12-9(2)17-14(21)18-12)19-8-7-16-15(19)23-10/h3-8H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEQOMQJTWLYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=C(N2CCN=C2S1)C3=C(NC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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